molecular formula C19H16O2S B4986593 1,1'-[(Phenylsulfonyl)methanediyl]dibenzene CAS No. 5433-76-1

1,1'-[(Phenylsulfonyl)methanediyl]dibenzene

Cat. No.: B4986593
CAS No.: 5433-76-1
M. Wt: 308.4 g/mol
InChI Key: QIDAQLGNZCUYBP-UHFFFAOYSA-N
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Description

1,1’-[(Phenylsulfonyl)methanediyl]dibenzene is an organic compound with the molecular formula C19H16O2S It is characterized by the presence of a phenylsulfonyl group attached to a methanediyl bridge, which is further connected to two benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[(Phenylsulfonyl)methanediyl]dibenzene typically involves the reaction of benzene with phenylsulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate sulfonyl chloride, which then reacts with benzene to form the final product. The reaction conditions usually involve moderate temperatures and the use of an organic solvent such as dichloromethane.

Industrial Production Methods

On an industrial scale, the production of 1,1’-[(Phenylsulfonyl)methanediyl]dibenzene may involve more efficient and cost-effective methods. These methods could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The choice of catalysts and solvents can also play a significant role in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

1,1’-[(Phenylsulfonyl)methanediyl]dibenzene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of sulfide derivatives.

    Substitution: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce sulfide derivatives.

Scientific Research Applications

1,1’-[(Phenylsulfonyl)methanediyl]dibenzene has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1’-[(Phenylsulfonyl)methanediyl]dibenzene involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The compound’s unique structure allows it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    1,1’-[(Phenylsulfanyl)methanediyl]dibenzene: Similar in structure but contains a sulfanyl group instead of a sulfonyl group.

    1,1’-[(Phenylsulfonyl)methylene]dibenzene: A closely related compound with slight variations in the methylene bridge.

Uniqueness

1,1’-[(Phenylsulfonyl)methanediyl]dibenzene is unique due to its specific structural features, which confer distinct reactivity and properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its importance in scientific research and industry.

Properties

IUPAC Name

[benzenesulfonyl(phenyl)methyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O2S/c20-22(21,18-14-8-3-9-15-18)19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIDAQLGNZCUYBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90279889
Record name 1,1'-[(phenylsulfonyl)methanediyl]dibenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90279889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5433-76-1
Record name NSC14463
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14463
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1'-[(phenylsulfonyl)methanediyl]dibenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90279889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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